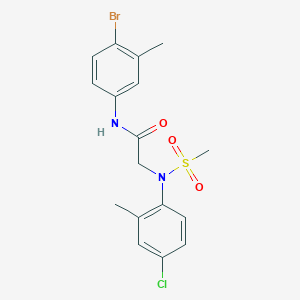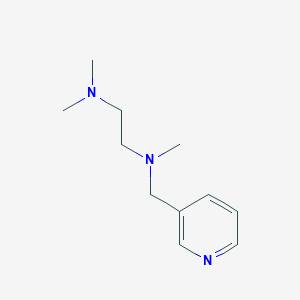
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as TPEN, is a chelator that has been extensively used in scientific research to study the role of metal ions in various biological processes. TPEN is a synthetic compound that was first synthesized in the 1980s and has since then been used in numerous studies to investigate the effects of metal ions on cellular functions.
作用機序
TPEN acts as a chelator by binding to metal ions and removing them from solution. The chelator has a high affinity for zinc, copper, and iron ions, and it forms stable complexes with these metals. TPEN has been shown to be selective for these metal ions and does not bind to other metals such as calcium or magnesium.
Biochemical and Physiological Effects:
TPEN has been shown to have a number of biochemical and physiological effects. The chelator has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases and metalloenzymes. TPEN has also been shown to affect the function of metal-dependent receptors, such as the NMDA receptor. In addition, TPEN has been shown to affect the transport of metal ions across cell membranes.
実験室実験の利点と制限
One of the main advantages of using TPEN in scientific research is its high selectivity for zinc, copper, and iron ions. This allows researchers to specifically investigate the role of these metal ions in biological processes. However, one limitation of using TPEN is that it can also chelate other metal ions, albeit with lower affinity. This can lead to non-specific effects and can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research involving TPEN. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's. TPEN has been shown to be effective in chelating zinc and copper ions, which have been implicated in the pathogenesis of these diseases. Another area of interest is the development of new chelators that are more selective and have fewer non-specific effects. Finally, the use of TPEN in drug discovery and development is an area of active research, as the chelator has the potential to be used as a tool in the identification of new drug targets.
合成法
TPEN is synthesized by reacting 3-pyridylmethylamine with 1,2-dibromoethane in the presence of sodium hydride. The resulting product is then treated with trimethylamine to yield TPEN. The synthesis of TPEN is relatively straightforward, and the compound can be obtained in high yields.
科学的研究の応用
TPEN has been used extensively in scientific research to investigate the role of metal ions in various biological processes. The chelator has been used to study the effects of metal ions on enzymes, receptors, and transporters. TPEN has been shown to be particularly effective in chelating zinc, copper, and iron ions.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13(2)7-8-14(3)10-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGKYVCHUYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)
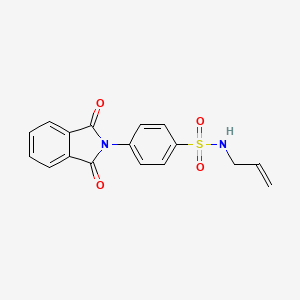
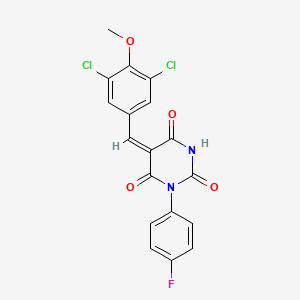
![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
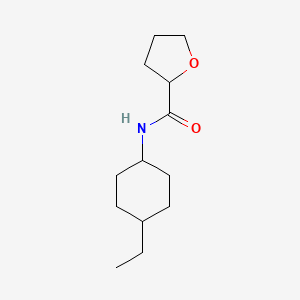
![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
